Technical Profile: 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS 126538-83-8)
Technical Profile: 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS 126538-83-8)
The following technical guide details the physicochemical properties, synthesis, analysis, and applications of 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS 126538-83-8).
Executive Summary
5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS 126538-83-8) is a specialized heterocyclic building block used primarily in the synthesis of fluorinated agrochemicals and pharmaceutical intermediates. Characterized by the presence of a trifluoromethyl group (
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
This compound exhibits tautomerism, existing in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. In solution and solid state, the keto form often predominates, stabilized by hydrogen bonding.[1]
Nomenclature & Identifiers
| Parameter | Details |
| CAS Number | 126538-83-8 |
| IUPAC Name | 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol |
| Synonyms | 5-Chloro-6-(trifluoromethyl)-4(1H)-pyrimidinone; 5-Chloro-4-hydroxy-6-trifluoromethylpyrimidine |
| Molecular Formula | |
| Molecular Weight | 198.53 g/mol |
| SMILES | OC1=NC=NC(Cl)=C1C(F)(F)F (Enol) / O=C1NC=NC(Cl)=C1C(F)(F)F (Keto) |
Physical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 120–125 °C (Typical range for analogs; specific batch data may vary) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Acidity (pKa) | ~7.0–8.0 (Acidic hydroxyl/amide proton due to electron-withdrawing |
| Stability | Stable under standard storage conditions; Hygroscopic |
Synthesis & Manufacturing Technologies
The industrial preparation of CAS 126538-83-8 typically follows a convergent synthetic route involving the cyclization of fluorinated acetoacetates followed by regioselective chlorination.
Primary Synthetic Route: Post-Cyclization Chlorination
This route is preferred for scalability, utilizing the commercially available Ethyl 4,4,4-trifluoroacetoacetate .[1]
Step 1: Cyclization to 6-(Trifluoromethyl)pyrimidin-4-ol
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Formamidine Acetate (or Formamide/Ammonia).[1]
-
Base: Sodium Ethoxide (
) or Sodium Methoxide ( ). -
Solvent: Ethanol or Methanol.
-
Mechanism: Condensation of the 1,3-dicarbonyl equivalent with the amidine yields the pyrimidine core.[1]
Step 2: Regioselective Chlorination
-
Substrate: 6-(Trifluoromethyl)pyrimidin-4-ol.[2]
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Chlorine gas (
). -
Solvent: Acetic Acid or Acetonitrile.
-
Conditions: The electron-withdrawing
group deactivates the ring, but the hydroxyl group (or keto oxygen) directs the electrophilic halogenation to the 5-position.[1]
Process Flow Diagram (Graphviz)
Figure 1: Stepwise synthesis from ethyl trifluoroacetoacetate involving cyclization and subsequent 5-position chlorination.
Analytical Characterization
Validating the identity and purity of CAS 126538-83-8 requires specific analytical techniques due to its fluorinated nature and tautomeric potential.
Nuclear Magnetic Resonance (NMR)
-
-NMR (DMSO-
): -
-NMR:
-
~-60 to -70 ppm (s, 3F): Strong singlet corresponding to the
group. This is the most diagnostic signal for reaction monitoring.
-
~-60 to -70 ppm (s, 3F): Strong singlet corresponding to the
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient of Water (0.1%
) and Acetonitrile. -
Detection: UV at 254 nm (aromatic ring absorption).
-
Retention Time: The 5-chloro derivative will elute later than the non-chlorinated intermediate due to increased lipophilicity from the chlorine atom.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive or Negative mode.
-
Observed Mass:
-
Positive Mode (
): 199.0 / 201.0 m/z (Characteristic 3:1 Chlorine isotope pattern). -
Negative Mode (
): 197.0 / 199.0 m/z.
-
Applications in Drug & Agrochemical Development[7][10]
Agrochemical Intermediates
The 5-chloro-6-(trifluoromethyl)pyrimidine moiety is a pharmacophore found in several modern crop protection agents.
-
Mechanism: The electron-deficient pyrimidine ring mimics natural substrates, while the
and groups enhance lipophilicity, facilitating penetration through insect or fungal cuticles.[1] -
Target Classes:
-
SDHI Fungicides: Precursor for N-substituted pyrimidinyl amides.
-
Herbicides: Building block for uracil-based protoporphyrinogen oxidase (PPO) inhibitors.
-
Pharmaceutical Research[1][4]
-
Bioisostere Utility: The scaffold is used to replace phenyl or pyridine rings in kinase inhibitors to improve metabolic stability (blocking P450 oxidation sites) and potency.
-
TLR8 Antagonists: Recent studies utilize 6-(trifluoromethyl)pyrimidine derivatives as modulators of Toll-like receptor 8, relevant in immunology and oncology [1].
Handling, Stability & Safety
Hazard Identification (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
Storage & Stability
-
Conditions: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent moisture absorption.
-
Incompatibilities: Strong oxidizing agents, strong bases.[1]
-
Shelf Life: 24 months under controlled conditions.
Disposal
-
Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: Incineration will generate toxic fumes (
, , ); scrubbers are mandatory.[1]
References
-
Strašek Benedik, N., et al. (2025).[1] Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharm. 75, 159–183.[1]
-
PubChem. (n.d.). 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (Compound). National Library of Medicine.
-
Sigma-Aldrich. (n.d.). 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine Product Page. Merck KGaA.
-
Ou, W., Liu, F., & Pan, X. (2012).[1][7] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.[1][7] (Cited for analogous cyclization methodology).
Sources
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. aaronchem.com [aaronchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. asianpubs.org [asianpubs.org]
